molecular formula C8H8N2O4 B159809 4-Nitro-1-oxido-2-prop-2-enoxypyridin-1-ium CAS No. 129836-41-5

4-Nitro-1-oxido-2-prop-2-enoxypyridin-1-ium

Cat. No.: B159809
CAS No.: 129836-41-5
M. Wt: 196.16 g/mol
InChI Key: QXZWYXLBKCJZFA-UHFFFAOYSA-N
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Description

4-Nitro-1-oxido-2-prop-2-enoxypyridin-1-ium is a chemical compound that belongs to the class of nitropyridines It is characterized by the presence of an allyloxy group at the second position and a nitro group at the fourth position of the pyridine ring, with an additional oxide group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Nitro-1-oxido-2-prop-2-enoxypyridin-1-ium typically involves the nitration of 2-(Allyloxy)pyridine followed by oxidation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to oxidation using agents such as hydrogen peroxide or peracids to introduce the oxide group on the nitrogen atom.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for large-scale synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Nitro-1-oxido-2-prop-2-enoxypyridin-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives.

    Substitution: The allyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Catalytic hydrogenation, metal hydrides.

    Substitution: Halogenating agents, nucleophiles.

Major Products Formed

    Oxidation: Higher oxidation state derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

4-Nitro-1-oxido-2-prop-2-enoxypyridin-1-ium has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Nitro-1-oxido-2-prop-2-enoxypyridin-1-ium involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The allyloxy group may facilitate binding to specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Allyloxy)-4-nitropyridine
  • 4-Nitropyridine 1-oxide
  • 2-Allyloxypyridine

Uniqueness

4-Nitro-1-oxido-2-prop-2-enoxypyridin-1-ium is unique due to the combination of the allyloxy and nitro groups on the pyridine ring, along with the oxide group on the nitrogen atom. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications that other similar compounds may not fulfill.

Properties

CAS No.

129836-41-5

Molecular Formula

C8H8N2O4

Molecular Weight

196.16 g/mol

IUPAC Name

4-nitro-1-oxido-2-prop-2-enoxypyridin-1-ium

InChI

InChI=1S/C8H8N2O4/c1-2-5-14-8-6-7(10(12)13)3-4-9(8)11/h2-4,6H,1,5H2

InChI Key

QXZWYXLBKCJZFA-UHFFFAOYSA-N

SMILES

C=CCOC1=[N+](C=CC(=C1)[N+](=O)[O-])[O-]

Canonical SMILES

C=CCOC1=[N+](C=CC(=C1)[N+](=O)[O-])[O-]

Synonyms

Pyridine, 4-nitro-2-(2-propenyloxy)-, 1-oxide (9CI)

Origin of Product

United States

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